![molecular formula C14H19FN2O3S B1439244 4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1172262-16-6](/img/structure/B1439244.png)
4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Descripción general
Descripción
4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (4-Fluoro-3-methylphenylsulfonyloxa-diazaspirodecane, or FMSOD) is an organosulfur compound with a unique chemical structure. It is composed of an oxygen-containing ring structure containing four carbon atoms, a sulfur atom, and a nitrogen atom. FMSOD is a versatile compound that has been used in a variety of scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
One significant area of research involving similar diazaspiro decane derivatives focuses on their potential as anticonvulsant agents. For instance, novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives have been synthesized and evaluated for their anticonvulsant activity. The study found that several compounds in this series exhibited significant protective effects against seizures, comparable to the standard drug phenytoin. This research highlights the structure-activity relationship and potential therapeutic applications of these compounds in treating seizures (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).
Supramolecular Chemistry
Another area of application for compounds structurally related to the one is in the study of supramolecular chemistry. Research on spirohydantoin-based model compounds, including those with fluorination, has quantitatively assessed intermolecular interactions and their effects in crystal structures. Such studies are crucial for understanding how modifications at the molecular level, such as fluorination, can influence supramolecular assembly and interactions, potentially leading to novel material designs (Simić et al., 2021).
Hypoglycemic Activity
Research has also explored the hypoglycemic potential of spiroimidazolidine-2,4-diones. A study synthesizing compounds from methylcyclohexanones investigated their in-vivo hypoglycemic activity, finding that some derivatives exhibited excellent activity. This indicates the potential of these compounds for treating conditions like diabetes, showcasing the versatility and therapeutic relevance of the spiro compound family (Iqbal et al., 2012).
Material Science Applications
Furthermore, diazaspiro[4.5]decane derivatives have been explored for their potential in material science, specifically in the development of sulfonated block copolymers for fuel-cell applications. These studies demonstrate how the structural features of such compounds can be leveraged to enhance the properties of polymers for specific applications, such as improving proton conductivity in fuel cells (Bae, Miyatake, & Watanabe, 2009).
Propiedades
IUPAC Name |
4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-11-10-12(2-3-13(11)15)21(18,19)17-8-9-20-14(17)4-6-16-7-5-14/h2-3,10,16H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUHWDSGBVEGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCNCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



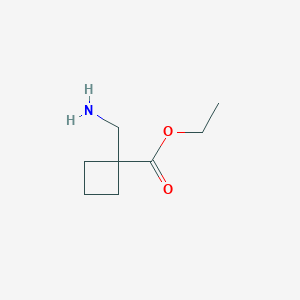
![3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1439165.png)
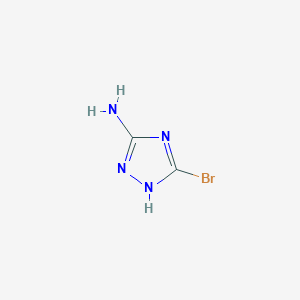
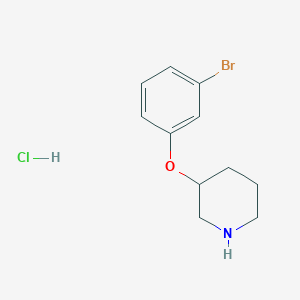
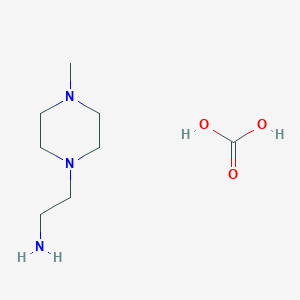
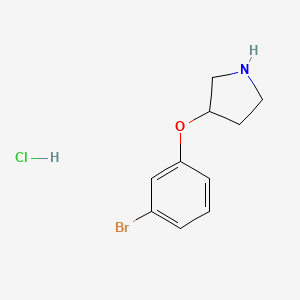
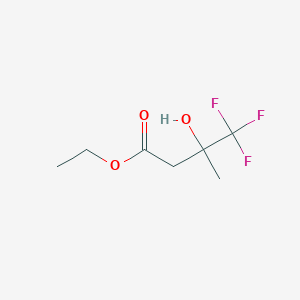
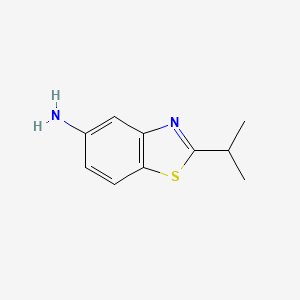


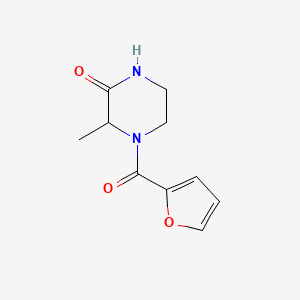
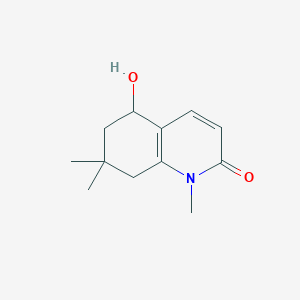
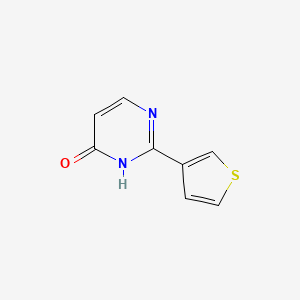
![N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine](/img/structure/B1439184.png)